Azepan-1-ylacetic acid hydrochloride
Overview
Description
Azepan-1-ylacetic acid hydrochloride, also known as 2-(azepan-1-yl)acetic acid hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to an acetic acid group. The hydrochloride indicates that it is a salt formed with hydrochloric acid .Scientific Research Applications
Azepane-based Compounds in Drug Discovery
Azepane-based motifs, including Azepan-1-ylacetic acid hydrochloride, have demonstrated a wide range of pharmacological properties due to their structural diversity, making them valuable in the discovery of new therapeutic agents. Research highlights the development of azepane-containing analogs that are less toxic, cost-effective, and highly active. These compounds have found applications across a spectrum of therapeutic areas such as anticancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Structure-activity relationship (SAR) and molecular docking studies on azepane-based compounds suggest promising avenues for future drug discovery, aimed at combating various diseases with improved efficacy and safety profiles (Gao-Feng Zha et al., 2019).
Environmental Applications
Beyond pharmacological significance, azepane derivatives, such as this compound, might also contribute to environmental applications, particularly in the treatment of wastewaters and as part of the effort to remove synthetic dyes. While the direct mention of this compound in environmental applications wasn't found, azepane and its derivatives' structural and chemical properties could suggest potential utility in these areas. Research into azo dyes, for instance, showcases the importance of compounds that can serve in decolorization and degradation processes, hinting at the broader utility of azepane derivatives in environmental science (Kamaljit Singh & Sucharita Arora, 2011).
Mechanism of Action
- The role of these receptors is to mediate allergic responses. By antagonizing them, azelastine prevents histamine-mediated allergy symptoms .
Target of Action
Mode of Action
- Azelastine competes with histamine for binding to H1 receptors. By blocking these receptors, it inhibits histamine-induced vasodilation, bronchoconstriction, and itching. Azelastine stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. It suppresses the inflammatory response by inhibiting cytokine release and leukotriene production .
Pharmacokinetics
- Azelastine is available as an intranasal spray for allergic rhinitis and as an ophthalmic solution for allergic conjunctivitis. When administered intranasally, its systemic bioavailability is approximately 40%. Maximum plasma concentrations occur within 2–3 hours after administration .
Properties
IUPAC Name |
2-(azepan-1-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)7-9-5-3-1-2-4-6-9;/h1-7H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWDVBEFUSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.